N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions, which are known for their efficiency and versatility.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with a benzamide moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrrolidine ring can be oxidized under appropriate conditions.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while reduction of the benzamide moiety could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying protein-ligand interactions and cellular pathways.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]benzamide: Lacks the trifluoromethyl group, which may affect its biological activity.
N-(trifluoromethyl)benzamide derivatives: These compounds share the trifluoromethyl group but differ in other structural aspects.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide is unique due to the combination of its pyrrolidine ring, trifluoromethyl group, and benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-15-10-11-24(12-15)14-8-6-13(7-9-14)23-18(25)16-4-2-3-5-17(16)19(20,21)22/h2-9,15H,10-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXSQLUEBHZTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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